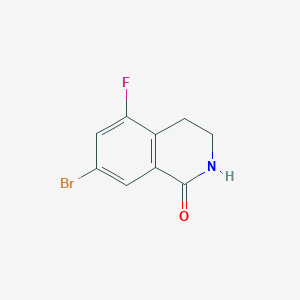

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Description

BenchChem offers high-quality 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNXUOHYHBRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and reliable synthetic route to 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the chosen synthetic strategy, detailed experimental protocols, and an exploration of the underlying reaction mechanisms.

Introduction: The Significance of the Isoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The specific substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 5-position introduces unique electronic and steric properties, making 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one a valuable building block for the synthesis of targeted therapeutic agents, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[2][3][4][5]

Strategic Approach: A Multi-Step Synthesis

The synthesis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is most effectively achieved through a multi-step sequence culminating in a Bischler-Napieralski cyclization. This strategy was chosen for its reliability and the commercial availability of the starting materials. The overall synthetic pathway is depicted below.

Caption: Overall synthetic route to 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Part 1: Synthesis of the Key Precursor, 2-(3-Bromo-5-fluorophenyl)acetonitrile

The synthesis commences with the nucleophilic substitution of 3-bromo-5-fluorobenzyl bromide with sodium cyanide to yield the corresponding phenylacetonitrile.

Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

| Reagent/Solvent | Molar Eq. | Amount |

| 3-Bromo-5-fluorobenzyl bromide | 1.0 | 5.15 mmol, 1.38 g |

| Sodium cyanide (NaCN) | 1.5 | 7.73 mmol, 0.38 g |

| Dimethylformamide (DMF) | - | 2.6 mL |

| Water | - | 0.35 mL |

Procedure:

-

A suspension of sodium cyanide in water is prepared in a sealed tube.

-

A solution of 3-bromo-5-fluorobenzyl bromide in dimethylformamide is added to the cyanide suspension.

-

The reaction mixture is heated to 75°C in the sealed tube for 3 hours.[6]

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.

-

The aqueous phase is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (eluting with 10% ethyl acetate/hexane) to afford 2-(3-bromo-5-fluorophenyl)acetonitrile.[6]

Characterization Data for 2-(3-Bromo-5-fluorophenyl)acetonitrile

-

¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H).[6]

-

¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[6]

-

¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[6]

Part 2: Reduction of the Phenylacetonitrile to the Corresponding Phenylethylamine

The next crucial step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[7]

Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)ethanamine

| Reagent/Solvent | Molar Eq. |

| 2-(3-Bromo-5-fluorophenyl)acetonitrile | 1.0 |

| Lithium aluminum hydride (LiAlH₄) | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - |

| Water | - |

| 10% Aqueous NaOH | - |

Procedure:

-

To a suspension of lithium aluminum hydride in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of 2-(3-bromo-5-fluorophenyl)acetonitrile in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0°C and quenched by the successive dropwise addition of water, 10% aqueous NaOH, and then water again.

-

The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-bromo-5-fluorophenyl)ethanamine.

Part 3: Acylation of the Amine

The primary amine is then acylated to form the corresponding acetamide, the direct precursor for the Bischler-Napieralski cyclization.

Experimental Protocol: Synthesis of N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide

| Reagent/Solvent | Molar Eq. |

| 2-(3-Bromo-5-fluorophenyl)ethanamine | 1.0 |

| Acetic anhydride or Acetyl chloride | 1.2 |

| Triethylamine (if using AcCl) | 1.3 |

| Dichloromethane (DCM) | - |

Procedure:

-

To a solution of 2-(3-bromo-5-fluorophenyl)ethanamine in dichloromethane, either acetic anhydride is added directly, or triethylamine followed by the dropwise addition of acetyl chloride at 0°C.

-

The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide.

Part 4: The Bischler-Napieralski Cyclization

The final step is the intramolecular electrophilic aromatic substitution of the N-acyl-β-arylethylamine to form the dihydroisoquinolinone ring. Due to the presence of two deactivating halogen substituents on the aromatic ring, forcing conditions are necessary for this cyclization. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is the reagent of choice.[8][9]

Reaction Mechanism: Bischler-Napieralski Cyclization

Caption: Mechanism of the Bischler-Napieralski reaction.

The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich ortho position of the aromatic ring. Subsequent rearomatization and hydrolysis during workup yield the final product.

Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

| Reagent/Solvent | Molar Eq. |

| N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide | 1.0 |

| Phosphoryl chloride (POCl₃) | - (solvent) |

| Phosphorus pentoxide (P₂O₅) | Excess |

Procedure:

-

To a solution of N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide in phosphoryl chloride, phosphorus pentoxide is added portion-wise.

-

The reaction mixture is heated to reflux (approximately 110°C) for 4-6 hours and monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The aqueous mixture is then basified with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH 8-9.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by silica gel chromatography.

Expected Characterization Data for 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

-

¹H NMR: Signals corresponding to the two aromatic protons, the methylene protons at C3 and C4, and a broad singlet for the NH proton. The aromatic protons will exhibit coupling to the fluorine atom.

-

¹³C NMR: Resonances for the nine carbon atoms, including the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the two aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) and the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically sound synthetic route for the preparation of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. The presented protocols, grounded in established chemical principles and analogous transformations, provide a reliable framework for researchers in the field of medicinal chemistry. The strategic incorporation of bromine and fluorine atoms into the isoquinolinone scaffold offers a versatile platform for further functionalization and the development of novel therapeutic agents. Future work could focus on the optimization of reaction conditions to improve overall yield and the exploration of alternative, greener synthetic methodologies.

References

-

Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

-

Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(15), 10522-10533. [Link]

- PROMETIC BIOSCIENCES INC.;GAGNON, Lyne;GROUIX, Brigitte. WO2016/54728, 2016, A1.

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

Wikipedia contributors. (2023, November 28). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Kurouchi, H., et al. (2012). Journal of Organic Chemistry, 77(20), 9313-9328. (Reference for synthesis of a similar fluoro-dihydroisoquinolinone). [Link]

-

Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 567-578. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry, 14(1), 5-21. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6296. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(11), 1877. [Link]

-

Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

-

National Center for Biotechnology Information. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans." PubMed, National Library of Medicine. [Link]

-

National Center for Biotechnology Information. "Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer." PubMed Central, National Library of Medicine. [Link]

-

MDPI. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." MDPI. [Link]

-

National Center for Biotechnology Information. "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold." PubMed Central, National Library of Medicine. [Link]

-

ResearchGate. "Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases." ResearchGate. [Link]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Preparation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach for the preparation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed to be efficient and adaptable, leveraging established chemical transformations. This document will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold frequently found in a variety of biologically active natural products and synthetic molecules.[1] Its rigid, bicyclic structure provides a valuable template for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity. The specific target of this guide, 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, represents a novel combination of these features, making it an attractive building block for the synthesis of new chemical entities.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that a robust and convergent approach would involve the cyclization of a suitably substituted β-phenylethylamine derivative. The Bischler-Napieralski reaction, a classic and reliable method for the synthesis of 3,4-dihydroisoquinolines, presents a promising strategy.[2][3][4][5][6] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide.[3]

Our proposed forward synthesis, therefore, commences with a commercially available substituted phenethylamine, which is then acylated and subsequently cyclized to form the desired dihydroisoquinolinone ring system.

Synthetic Workflow Diagram

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

A Technical Guide to the Spectral Characterization of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols for data acquisition and interpretation.

Introduction

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a substituted dihydroisoquinolinone scaffold. The unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific electronic and steric properties that are crucial for its biological activity and pharmacokinetic profile. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, making a thorough understanding of its spectral characteristics essential. This guide will delve into the predicted spectral data for this molecule and outline the methodologies to obtain and interpret such data, providing a foundational reference for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectral data. Below is a diagram illustrating the structure of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one and the numbering of its atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation:

-

Weigh 5-10 mg of the purified 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[4]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons in 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.5 | br s | - | 1H | N-H (2) |

| ~7.8 | d | J(H-F) ≈ 8.0 | 1H | H-6 |

| ~7.6 | d | J(H-H) ≈ 2.0 | 1H | H-8 |

| ~3.5 | t | J(H-H) ≈ 6.5 | 2H | C-3-H₂ |

| ~3.0 | t | J(H-H) ≈ 6.5 | 2H | C-4-H₂ |

Interpretation and Rationale:

-

The N-H proton is expected to be a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

-

The aromatic protons (H-6 and H-8) are in the downfield region, characteristic of aromatic systems. H-6 is expected to show a doublet due to coupling with the fluorine at C-5. H-8 will likely appear as a doublet due to meta-coupling with H-6, though this coupling may be small.

-

The methylene protons at C-3 and C-4 form an ethyl bridge. They are expected to appear as triplets due to coupling with each other. The protons at C-3, being adjacent to the nitrogen, are typically more deshielded than those at C-4.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The table below outlines the predicted chemical shifts for the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (1) |

| ~158 (d, ¹J(C-F)) | C-5 |

| ~138 (d, ³J(C-F)) | C-4a |

| ~135 | C-8a |

| ~130 | C-8 |

| ~125 (d, ²J(C-F)) | C-6 |

| ~120 | C-7 |

| ~40 | C-3 |

| ~28 | C-4 |

Interpretation and Rationale:

-

The carbonyl carbon (C-1) will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The aromatic carbons will resonate in the 120-160 ppm range. The carbon attached to the fluorine (C-5) will be a doublet with a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will also exhibit smaller couplings to the fluorine. The carbon attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect.

-

The aliphatic carbons (C-3 and C-4) will be in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5]

Experimental Protocol: Acquiring IR Spectra

For a solid sample like 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the thin solid film or KBr pellet method is commonly used.[5][6]

Thin Solid Film Method:

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).[6]

-

Place a drop of the solution onto a salt plate (KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the spectrum using an FTIR spectrometer.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a translucent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Predicted IR Spectral Data

The following table lists the key predicted vibrational frequencies and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Medium, Broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (amide) stretch |

| 1580-1620 | Medium | C=C aromatic stretch |

| 1200-1300 | Strong | C-F stretch |

| 500-600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

The N-H stretching vibration is expected to be a broad band in the 3200-3300 cm⁻¹ region due to hydrogen bonding.

-

A strong absorption around 1680 cm⁻¹ is a characteristic feature of the amide carbonyl group .

-

The presence of the aromatic ring will be confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1580-1620 cm⁻¹ region.

-

The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[7] Electron Ionization (EI) is a common technique for this purpose.[7]

Experimental Protocol: Acquiring Mass Spectra

Direct Infusion ESI-MS:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data

The molecular formula of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is C₉H₇BrFNO. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

| m/z | Ion | Comments |

| 243/245 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine. |

| 244/246 | [M+H]⁺ | Protonated molecular ion (in ESI-MS) with a 1:1 isotopic pattern. |

| 164 | [M-Br]⁺ | Loss of a bromine radical. |

| 136 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

Interpretation and Rationale:

-

The molecular ion peak will appear as a doublet at m/z 243 and 245, with approximately equal intensities, which is a definitive indicator of the presence of one bromine atom.

-

A common fragmentation pathway for halogenated compounds is the loss of the halogen atom .[8] In this case, the loss of a bromine radical would lead to a fragment at m/z 164.

-

Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for cyclic amides.

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectral analysis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The predicted data, based on established spectroscopic principles, serves as a reliable reference for researchers. By following the detailed experimental protocols and understanding the rationale behind the spectral features, scientists can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development efforts.

References

- BenchChem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. [URL: https://www.benchchem.

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [URL: https://www.colorado.edu/lab/organic/resources/ir-spectroscopy/ir-spectroscopy-of-solids]

- BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. [URL: https://www.benchchem.

- Wikipedia. Infrared spectroscopy. [URL: https://en.wikipedia.org/wiki/Infrared_spectroscopy]

- ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [URL: https://www.astm.org/e1252-98r21.html]

- Sample preparation for FT-IR. [URL: https://www.chem.ucla.edu/~bacher/General/handouts/Sample_prep_IR.pdf]

- General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [URL: https://www.astm.org/e1252-98r13.html]

- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [URL: https://chem.chem.ox.ac.uk/nmr/resources/nmr-handout.pdf]

- Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)

- National Center for Biotechnology Information. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10095945/]

- Michigan State University Department of Chemistry. NMR Spectroscopy. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm]

- Scribd. 1H-NMR Organic Structure Guide. [URL: https://www.scribd.com/document/369658519/1H-NMR-Organic-Structure-Guide]

- NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375). [URL: https://www.np-mrd.org/NP0299375]

- ChemicalBook. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. [URL: https://www.chemicalbook.com/synthesis/885273-83-6.html]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Mass Spectrometry: Fragmentation. [URL: https://www.cpp.edu/~psbeauchamp/pdf/ms_frag.pdf]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the anticipated physicochemical properties of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a substituted dihydroisoquinolinone of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from closely related analogues, computational predictions, and established analytical methodologies. Our objective is to equip researchers with a robust framework for understanding, handling, and characterizing this compound.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" in drug discovery, frequently appearing in natural products and synthetic molecules with a wide array of biological activities, including antitumor and antimicrobial properties.[1][2][3] The specific introduction of bromo- and fluoro-substituents at the 7- and 5-positions, respectively, is anticipated to modulate the molecule's electronic, lipophilic, and metabolic properties, making a thorough physicochemical characterization essential for any drug development campaign.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, these properties are derived from its chemical formula, C₉H₇BrFNO, and its unique substitution pattern on the dihydroisoquinolinone core.

Predicted Physicochemical Data

In the absence of direct experimental measurements, computational methods provide valuable estimates for key molecular descriptors.[4][5][6] The following table summarizes predicted properties for 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, alongside experimental or computed data for structurally related compounds to provide context.

| Property | Predicted/Computed Value for 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Comparative Data | Source |

| Molecular Weight | 244.06 g/mol | 242.04 g/mol (7-Bromo-4-fluoro isomer) | [7] |

| Exact Mass | 242.9695 Da | 240.95385 Da (7-Bromo-4-fluoro isomer) | [7] |

| XLogP3 | ~2.0 - 2.5 (estimated) | 1.8 (7-Bromo-4-fluoro isomer) | [7] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.1 Ų (7-Bromo-4-fluoro isomer) | [7] |

| Hydrogen Bond Donors | 1 | 1 (Parent Scaffold) | [8] |

| Hydrogen Bond Acceptors | 1 | 1 (Parent Scaffold) | [8] |

Note: Values for the target compound are estimations based on its structure and data from close analogues. XLogP3 is a computed measure of lipophilicity.

The presence of both a bromine and a fluorine atom is expected to significantly influence the molecule's lipophilicity (as indicated by XLogP3) and its metabolic stability. Halogen atoms can form halogen bonds, which may impact binding affinity to biological targets.[9]

Synthesis and Structural Elucidation Workflow

The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones is well-documented, often involving cyclization reactions.[2][10] A generalized workflow for the synthesis and subsequent characterization of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is presented below. This workflow ensures the correct chemical entity is produced and its structure is rigorously confirmed.

Caption: Workflow for Synthesis and Characterization.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols that should be employed to determine the key physicochemical properties of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[1] A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[11]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) of material into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, ensuring a slow heating rate of 1-2°C per minute as the temperature approaches the approximate melting point.[12][13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Determination

Aqueous solubility is a crucial parameter for drug candidates, as it directly impacts bioavailability.[14][15] The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17]

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation: Add an excess amount of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid artificially high readings.[14]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Structural Verification by Spectroscopy

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

A. Mass Spectrometry (MS) Protocol

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For a halogenated compound, the isotopic pattern is particularly informative.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[19]

-

Analysis:

-

Full Scan Mode: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Isotopic Pattern: Examine the isotopic pattern of the molecular ion. The presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), which is a characteristic signature.[20]

-

High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to determine the exact mass, allowing for the confirmation of the elemental formula.[21]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of a molecule.[22][23][24]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR Acquisition:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A fluorine spectrum will show a single resonance for the fluorine atom, and its coupling to nearby protons can help confirm its position on the aromatic ring.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[25]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be used to confirm stereochemistry and conformation.

-

Caption: NMR Strategy for Structural Elucidation.

Conclusion

While direct experimental data for 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one remains to be published, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging computational predictions, data from analogous structures, and standardized experimental protocols, researchers can confidently produce and characterize this molecule. The systematic application of the described methodologies for determining melting point, solubility, and spectroscopic identity is fundamental to advancing the study of this and other novel chemical entities in the field of drug discovery and development.

References

-

Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 18, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved January 18, 2026, from [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? YouTube. Retrieved January 18, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 18, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 18, 2026, from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved January 18, 2026, from [Link]

-

Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved January 18, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 18, 2026, from [Link]

-

Rodrigues, J. A. R., et al. (2013). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. Retrieved January 18, 2026, from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved January 18, 2026, from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved January 18, 2026, from [Link]

-

Chembeez. (n.d.). 5-bromo-7-fluoro-1,2-dihydroisoquinolin-1-one, 95%. Retrieved January 18, 2026, from [Link]

-

Gomez-Bombarelli, R., et al. (2022). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. NIH. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. PubChem. Retrieved January 18, 2026, from [Link]

-

Teixeira, J., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved January 18, 2026, from [Link]

-

Lebeuf, R., et al. (2017). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Retrieved January 18, 2026, from [Link]

-

Lelik, L., et al. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Panapitiya, G., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

S., S., & P., S. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. PubChem. Retrieved January 18, 2026, from [Link]

-

Google Patents. (2005, June 22). (12) United States Patent. Retrieved January 18, 2026, from [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. Retrieved January 18, 2026, from [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 6. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one | C9H5BrFNO | CID 23649834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one [smolecule.com]

- 10. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. byjus.com [byjus.com]

- 14. scispace.com [scispace.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pharmatutor.org [pharmatutor.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. jchps.com [jchps.com]

- 24. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 25. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

An In-Depth Technical Guide to the Solubility Determination of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of the novel chemical entity, 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Given the critical role of solubility in a compound's downstream developability and bioavailability, this document outlines the theoretical considerations, experimental design, detailed protocols, and data interpretation necessary for a robust solubility assessment.[1][2][3]

Introduction: The "Why" Behind Solubility Assessment

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a halogenated heterocyclic compound belonging to the isoquinolinone class. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates or pharmacophores in the design of therapeutic agents, particularly for conditions affecting the central nervous system.[4] The specific halogenation pattern—a bromine at the 7-position and a fluorine at the 5-position—uniquely influences the molecule's electronic and lipophilic properties, which in turn govern its biological activity and physicochemical characteristics.[4]

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery.[2][5] Poor aqueous solubility is a leading cause of compound attrition, leading to challenges in formulation, unreliable results in biological assays, and ultimately, poor oral bioavailability.[1][6] Therefore, determining the solubility of this specific isoquinolinone derivative is not merely a data collection exercise; it is a critical step in assessing its viability as a drug candidate and guiding its future development.[7]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent.[8] For 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, several structural features will dictate its solubility profile:

-

Molecular Structure and Polarity : The isoquinolinone core contains a polar lactam (a cyclic amide) group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). However, the fused aromatic ring and the aliphatic dihydroisoquinoline portion contribute to its lipophilic character.

-

Halogen Substituents : The bromine and fluorine atoms increase the molecule's molecular weight and lipophilicity (logP). While fluorine can sometimes participate in hydrogen bonding, the overall effect of these halogens is expected to decrease aqueous solubility.

-

Ionization State (pKa) : The molecule's acidity or basicity, quantified by its pKa, is a critical determinant of its solubility in aqueous media of varying pH.[9][10] The lactam amide is very weakly acidic (pKa typically >15) and the aromatic structure lacks strongly basic or acidic groups. Therefore, this compound is expected to be a neutral molecule across the physiological pH range (1.2-7.5), meaning its solubility will likely be independent of pH in this range.[11]

-

Crystal Lattice Energy : For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. A high crystal lattice energy can significantly limit solubility.[6]

dot graph "Molecule_Analysis" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

// Central Molecule Node M [label="7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Factors L [label="Lipophilic Character\n(Aromatic Ring, -Br, -F)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Hydrogen Bonding\n(Lactam N-H, C=O)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Ionization (pKa)\n(Likely Neutral)", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Crystal Lattice Energy\n(Solid State)", pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting factors to the molecule L -> M [label="Decreases Aqueous Solubility", color="#EA4335"]; H -> M [label="Increases Aqueous Solubility", color="#4285F4"]; I -> M [label="Low pH Dependence", color="#FBBC05"]; C -> M [label="Limits Dissolution", color="#34A853"]; } A diagram of factors influencing the compound's solubility.

Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two primary types of solubility measurements in drug discovery:

-

Kinetic Solubility : This is a high-throughput measurement where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12][13] It measures the concentration before precipitation occurs and is useful for early screening but can often overestimate the true solubility.[14][15]

-

Thermodynamic Solubility : This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[14][16] The "shake-flask" method is the gold standard for this measurement and is essential for lead optimization and pre-formulation studies.[16][17][18]

For a definitive characterization of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the shake-flask method to determine thermodynamic solubility is the recommended approach.

Solvent Selection: To build a comprehensive solubility profile, the compound should be tested in a variety of pharmaceutically relevant media:

-

pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes) : To assess solubility in the stomach.

-

pH 4.5 Acetate Buffer : Represents the transition from stomach to intestine.

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) : To assess solubility in the small intestine.[18]

-

Purified Water : As a baseline.

-

Dimethyl Sulfoxide (DMSO) : A common solvent for compound storage and initial testing.

-

Ethanol (EtOH) : A common co-solvent in formulations.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes the steps to determine the thermodynamic solubility of the target compound.

4.1. Materials & Equipment

-

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Syringe filters (0.45 µm, PTFE or similar)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Selected solvents (as listed above)

4.2. Protocol Steps

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Sample Processing:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.[21]

-

-

Quantification via HPLC-UV:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.[22]

-

Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.999.[20]

-

Dilute the filtered sample solutions with the mobile phase to bring them into the linear range of the calibration curve.[21]

-

Inject the diluted samples onto the HPLC system and record the peak area.[23]

-

-

Data Calculation:

-

Use the standard curve equation to determine the concentration of the compound in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

-

Report the average solubility and standard deviation for the triplicate measurements.

-

dot graph "Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

A [label="1. Add Excess Solid\n& Solvent to Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibrate on Shaker\n(24h, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Settle & Filter\n(0.45 µm Syringe Filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Prepare Calibration\nStandards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Analyze Samples &\nStandards via HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Calculate Solubility\n(µg/mL & µM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> E; D -> E; E -> F; } A diagram showing the Shake-Flask solubility workflow.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. The following is a table populated with hypothetical data for illustrative purposes.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | BCS Classification |

| pH 1.2 Buffer | 37 | 8.5 ± 0.7 | 35.1 ± 2.9 | Poorly Soluble |

| pH 4.5 Buffer | 37 | 9.1 ± 0.5 | 37.6 ± 2.1 | Poorly Soluble |

| pH 6.8 Buffer | 37 | 8.8 ± 0.9 | 36.3 ± 3.7 | Poorly Soluble |

| Purified Water | 25 | 10.2 ± 1.1 | 42.1 ± 4.5 | Poorly Soluble |

| Ethanol | 25 | 1550 ± 45 | 6403 ± 186 | Freely Soluble |

| DMSO | 25 | >50,000 | >206,550 | Very Soluble |

Note: Molecular Weight of C9H7BrFNO is 244.06 g/mol .

Interpretation of Hypothetical Results:

-

Poor Aqueous Solubility : The data indicates that 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one has very low solubility across the physiological pH range. This is consistent with the theoretical analysis of its lipophilic and neutral character.

-

pH-Independence : The similar solubility values at pH 1.2, 4.5, and 6.8 support the hypothesis that the compound is non-ionizable in this range.

-

High Organic Solubility : As expected, the compound is much more soluble in organic solvents like ethanol and DMSO. This information is valuable for preparing stock solutions for in vitro assays.

-

Biopharmaceutics Classification System (BCS) : Based on this data, the compound would likely be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) candidate, highlighting the need for solubility enhancement strategies in formulation development.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the thermodynamic solubility of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. The shake-flask method, coupled with HPLC analysis, yields high-quality, reliable data crucial for informed decision-making in the drug discovery and development pipeline.

The anticipated poor aqueous solubility of this compound suggests that future work should focus on solubility enhancement techniques. Strategies such as salt formation (if a suitable ionizable handle can be introduced), co-crystal screening, or formulation in lipid-based or amorphous solid dispersion systems may be necessary to advance this promising chemical scaffold toward a viable clinical candidate.[3][7]

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]

-

Quora. (2017, June 24). What are the factors affecting solubility of drugs? Available at: [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

ACS Publications. (2001, October 1). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available at: [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Available at: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Available at: [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

World Health Organization (WHO). Annex 4. Available at: [Link]

-

Ardena. Optimising Solubility: Selecting the Right Technology for Early Drug Development. Available at: [Link]

-

ACS Publications. (2009, June 10). pKa and Solubility of Drugs in Water, Ethanol, and 1-Octanol. Journal of Chemical & Engineering Data. Available at: [Link]

-

Lonza. Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. Available at: [Link]

-

JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available at: [Link]

-

MDPI. (2026, January 18). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Available at: [Link]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. ardena.com [ardena.com]

- 4. Buy 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one [smolecule.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Early Solid Form Screening To Guide Drug Substance Through Drug Product Development [outsourcedpharma.com]

- 8. quora.com [quora.com]

- 9. acdlabs.com [acdlabs.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. who.int [who.int]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 22. pharmaguru.co [pharmaguru.co]

- 23. researchgate.net [researchgate.net]

Unveiling the Mechanism of Action: A Technical Guide to 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Novel p53-MDM2 Interaction Inhibitor

This technical guide provides an in-depth exploration of the mechanism of action for the novel compound 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. We will delve into its role as a potent and selective inhibitor of the p53-MDM2 protein-protein interaction, a critical axis in cancer biology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biological rationale, experimental validation, and potential therapeutic applications.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2. In many human cancers, the p53 signaling pathway is inactivated, often through the overexpression of MDM2, which sequesters p53 and targets it for proteasomal degradation.

The dihydroisoquinolinone scaffold has emerged as a promising chemotype for the development of small molecule inhibitors that can disrupt the p53-MDM2 interaction.[1] One such derivative, NVP-CGM097, has demonstrated high potency and selectivity for MDM2 and has advanced into clinical trials for the treatment of p53 wild-type tumors.[2][3] This guide focuses on 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a novel analog, and elucidates its mechanism of action as a next-generation p53-MDM2 inhibitor. The strategic placement of the bromine and fluorine atoms on the isoquinolinone core is hypothesized to enhance binding affinity and modulate pharmacokinetic properties.[4]

Core Mechanism of Action: Disruption of the p53-MDM2 Interaction

The primary mechanism of action of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is its ability to competitively inhibit the binding of p53 to MDM2. By occupying the p53-binding pocket on the MDM2 protein, the compound prevents the negative regulation of p53, leading to its accumulation and activation.

Molecular Binding and Selectivity

Dihydroisoquinolinone derivatives have been shown to bind to human MDM2 with high affinity.[2] The binding of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is predicted to occur within the hydrophobic pocket of MDM2, mimicking the interactions of key p53 amino acid residues. The high selectivity for MDM2 over other proteins, including its homolog MDM4, is a critical feature of this class of inhibitors.[2]

Cellular Consequences of MDM2 Inhibition

The disruption of the p53-MDM2 interaction by 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one initiates a cascade of downstream cellular events in p53 wild-type cells:

-

p53 Stabilization and Nuclear Translocation: The release of p53 from MDM2-mediated degradation leads to a rapid increase in intracellular p53 levels.[2] Stabilized p53 then translocates to the nucleus where it can function as a transcription factor.

-

Transcriptional Activation of p53 Target Genes: In the nucleus, p53 binds to the promoter regions of its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, NOXA).

-

Induction of Cell Cycle Arrest and Apoptosis: The upregulation of p21 leads to G1 cell cycle arrest, providing time for DNA repair. If the cellular damage is irreparable, the activation of pro-apoptotic genes triggers programmed cell death.

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Validation Protocols

To rigorously validate the mechanism of action of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a series of biochemical and cell-based assays are essential.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding affinity of the compound to the MDM2 protein.

Principle: The assay measures the disruption of the interaction between recombinant GST-MDM2 and biotinylated p53 peptide. A terbium-labeled anti-GST antibody (donor) and streptavidin-d2 (acceptor) are used. When the p53-MDM2 interaction is intact, FRET occurs. The compound competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

-

Prepare a serial dilution of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one in DMSO.

-

In a 384-well plate, add the compound dilutions, recombinant human GST-MDM2, and biotinylated p53 peptide.

-

Incubate at room temperature for 60 minutes.

-

Add a solution containing terbium-labeled anti-GST antibody and streptavidin-d2.

-

Incubate at room temperature for 30 minutes in the dark.

-

Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.

-

Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the compound concentration to determine the IC50 value.

| Parameter | Value |

| IC50 (MDM2) | 1.7 nM[2] |

| IC50 (MDM4) | 2000 nM[2] |

Cell-Based Assay: p53 Redistribution Assay

This high-content imaging assay visually confirms the compound's ability to induce p53 nuclear translocation in living cells.[2]

Principle: In untreated p53 wild-type cells, p53 is predominantly located in the cytoplasm due to its interaction with MDM2. Upon treatment with an MDM2 inhibitor, p53 is released and translocates to the nucleus. This change in subcellular localization can be quantified using immunofluorescence and automated microscopy.

Step-by-Step Protocol:

-

Seed p53 wild-type cancer cells (e.g., SJSA-1) in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one for 6 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin.

-

Incubate with a primary antibody against p53.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p53.

-

Calculate the ratio of nuclear to cytoplasmic p53 fluorescence and plot against the compound concentration to determine the EC50 value.

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The collective evidence strongly supports the mechanism of action of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a potent and selective inhibitor of the p53-MDM2 interaction. Its ability to reactivate the p53 tumor suppressor pathway in cancer cells provides a compelling rationale for its further development as a therapeutic agent for p53 wild-type malignancies. Future investigations should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant tumor xenograft models and detailed pharmacokinetic and toxicological profiling to assess its potential for clinical translation.

References

- Benchchem. The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide to Their Biological Activities.

- Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Smolecule. 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

- Vaupel, A., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors | Request PDF.

Sources

- 1. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one [smolecule.com]

Unveiling the Molecular Targets of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of the biological targets of the synthetic compound 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of potential targets to offer a rationale-driven narrative on target identification, validation, and the underlying mechanistic principles. Given the nascent state of direct research on this specific molecule, this guide synthesizes data from closely related analogs bearing the 3,4-dihydroisoquinolin-1(2H)-one core, presenting a robust, evidence-based framework for initiating and advancing research programs centered on this promising scaffold.

Executive Summary: A Scaffold of Dual Therapeutic Promise

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against two critical classes of enzymes implicated in oncology and other pathologies: the Poly(ADP-ribose) Polymerases (PARPs) and, more recently, Protein Arginine Methyltransferase 5 (PRMT5). While direct experimental data for 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is not yet extensively published, a comprehensive analysis of its structural congeners strongly indicates that its biological activity is likely centered on the modulation of these two enzyme families. The strategic placement of the bromo and fluoro moieties is anticipated to significantly influence its potency, selectivity, and pharmacokinetic properties, making it a compound of high interest for further investigation. This guide will dissect the evidence supporting PARP and PRMT5 as the primary biological targets and provide detailed methodologies for their experimental validation.

Primary Target Class 1: Poly(ADP-ribose) Polymerases (PARPs)

The isoquinolinone core is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for cellular responses to DNA damage.[1][2] By mimicking the nicotinamide moiety of the PARP cofactor NAD+, these compounds competitively inhibit the enzyme's catalytic activity.[3] This mode of action is particularly relevant in cancer therapeutics, where the concept of synthetic lethality in homologous recombination-deficient tumors has been successfully exploited by PARP inhibitors.[4]

The Rationale for PARP Inhibition

PARP-1 and PARP-2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][5] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with mutations in genes essential for homologous recombination repair of DSBs, such as BRCA1 and BRCA2, the inhibition of PARP activity leads to a synthetic lethal phenotype, resulting in selective killing of cancer cells.[4]

Structure-Activity Relationship (SAR) Insights

The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as an effective mimic of the nicotinamide portion of NAD+, fitting into the donor site of the PARP catalytic domain. The specific substitutions at the 7-bromo and 5-fluoro positions on the aromatic ring of the topic compound are predicted to modulate its interaction with the target. Halogen substituents can influence binding affinity through various mechanisms, including the formation of halogen bonds, modulation of electronic properties, and alteration of compound lipophilicity, which can impact cell permeability and target engagement. While direct SAR data for the 7-bromo-5-fluoro substitution pattern is limited, studies on related halogenated isoquinolinones suggest that these modifications can enhance potency and selectivity.[6]

Signaling Pathway: PARP-mediated DNA Damage Repair

The central role of PARP-1 in the DNA damage response is the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. These PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair cascade. Inhibition of PARP disrupts this signaling hub, preventing the recruitment of downstream repair factors and ultimately leading to cell death in repair-deficient cancer cells.

Caption: PRMT5 inhibition workflow.

Experimental Protocols for Target Validation

This is a classic and highly sensitive method to determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity.

Principle: The assay measures the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) to a histone H4 peptide substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-